Enzastaurin
Vue d'ensemble
Description
L'enzastaurin est un bisindolylmaléimide synthétique possédant une activité antinéoplasique potentielle. Il inhibe sélectivement la protéine kinase C bêta, une enzyme impliquée dans l'induction de la néo-angiogenèse stimulée par le facteur de croissance endothélial vasculaire. Cette inhibition peut réduire l'apport sanguin tumoral, empêchant ainsi sa croissance .
Applications De Recherche Scientifique
Enzastaurin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein kinase C beta inhibition.
Biology: Investigated for its effects on cell signaling pathways and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including glioblastoma, non-Hodgkin’s lymphoma, and lung cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies
Mécanisme D'action
Target of Action
Enzastaurin primarily targets Protein Kinase C beta (PKC-β) . PKC-β is a serine-threonine kinase that plays a crucial role in several cellular processes, including cell proliferation, apoptosis, and differentiation . This compound also targets other proteins such as Aurora kinase A , Aurora kinase B , and Cyclin-dependent kinase 15 .
Mode of Action
This compound is an oral serine-threonine kinase inhibitor that suppresses tumor growth through multiple mechanisms . It binds to the ATP-binding site of PKC-β, selectively inhibiting its activity . This interaction leads to a reduction in the cell’s ability to reproduce (cell proliferation), an increase in the natural death of the tumor cells (apoptosis), and inhibition of tumor-induced blood supply (angiogenesis) .
Biochemical Pathways
This compound has been shown to inhibit signaling through the PKC-β and PI3K/AKT pathways . These pathways are activated in a wide variety of cancers . PKC and AKT can both phosphorylate glycogen synthase kinase (GSK)-3 , and this overlap of the PKC and PI3K/AKT pathways may be a mechanism by which PKCs regulate tumor cell apoptosis .
Result of Action
The result of this compound’s action is the suppression of tumor growth through multiple mechanisms . It reduces the cell’s ability to reproduce (cell proliferation), increases the natural death of the tumor cells (apoptosis), and inhibits tumor-induced blood supply (angiogenesis) . This leads to a decrease in tumor blood supply, preventing growth .
Action Environment
The effectiveness of this compound can be influenced by certain genetic biomarkers. A study found that patients with a germline polymorphism on chromosome 8, known as Denovo Genomic Marker 1 (DGM1), had significantly improved overall survival when treated with this compound . This suggests that the presence of certain genetic markers can influence the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Enzastaurin selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor (VEGF)-stimulated neo-angiogenesis . It has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways . These pathways have been shown to be activated in a wide variety of cancers .
Cellular Effects
This compound suppresses tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell’s ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor-induced blood supply (angiogenesis) . It also suppresses signaling through protein kinase C (PKC)-β and the phosphatidylinositol 3-kinase/AKT pathway .
Molecular Mechanism
This compound acts by binding to the ATP-binding site, thereby selectively inhibiting protein kinase C beta . This inhibition leads to a reduction in the cell’s ability to reproduce, an increase in the natural death of the tumor cells, and an inhibition of tumor-induced blood supply . It has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress the proliferation of cultured gastric cancer cells and the growth of gastric carcinoma xenografts . It does not affect gastric cancer cell cycle progression but induces direct apoptosis through the caspase-mediated mitochondrial pathway .
Dosage Effects in Animal Models
In rat corneal micropocket assay, 30 mg/kg this compound suppressed the growth of new blood vessels . In animal models, this compound showed antitumor and antiangiogenic activities in various malignancies, including colon, renal cell, and hepatocellular carcinomas and non-small cell lung cancer .
Metabolic Pathways
This compound suppresses signaling through the PKC-B and PI3K/AKT pathways . These pathways are involved in key cellular processes including cell proliferation, apoptosis, and differentiation .
Subcellular Localization
The subcellular localization of PKCs and their downstream regulators may influence the autophagy regulation . As important intracellular components, the mitochondria play an important role in regulating autophagy, by metabolic modulation and structural derangement .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'enzastaurin est synthétisé par un processus en plusieurs étapes impliquant la formation de bisindolylmaléimide. Les étapes clés incluent :
- Formation du système cyclique indole.
- Couplage des dérivés indole pour former la structure bisindolyle.
- Introduction du groupement maléimide.
Méthodes de production industrielle : La production industrielle de l'this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut :
- Utilisation de réactions à haut rendement.
- Minimisation des sous-produits.
- Mise en œuvre de techniques de purification efficaces pour garantir une haute pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'enzastaurin subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur les cycles indole.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur les cycles indole ou sur le groupement maléimide.
Réactifs et conditions communes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la protéine kinase C bêta.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour divers cancers, notamment le glioblastome, le lymphome non hodgkinien et le cancer du poumon.
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence dans les études pharmacologiques
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant sélectivement la protéine kinase C bêta. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération cellulaire, l'apoptose et l'angiogenèse. Plus précisément, l'this compound inhibe la voie phosphatidylinositol 3-kinase/AKT, conduisant à une réduction de la prolifération des cellules tumorales, à une augmentation de l'apoptose et à la suppression de l'angiogenèse induite par la tumeur .
Composés similaires :
Palbociclib : Un autre inhibiteur de kinase utilisé dans le traitement du cancer.
Lénalidomide : Utilisé en association avec l'this compound pour des effets synergiques contre les lymphomes.
Unicité : L'this compound est unique par son inhibition sélective de la protéine kinase C bêta et sa capacité à supprimer plusieurs voies de signalisation impliquées dans la croissance tumorale et l'angiogenèse. Contrairement aux autres inhibiteurs de kinase, l'this compound a montré un profil de sécurité favorable, permettant des durées de dosage prolongées .
Comparaison Avec Des Composés Similaires
Palbociclib: Another kinase inhibitor used in cancer treatment.
Lenalidomide: Used in combination with enzastaurin for synergistic effects against lymphomas.
Uniqueness: this compound is unique in its selective inhibition of protein kinase C beta and its ability to suppress multiple signaling pathways involved in tumor growth and angiogenesis. Unlike other kinase inhibitors, this compound has shown a favorable safety profile, allowing for extended dosing durations .
Propriétés
IUPAC Name |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCEOKUDYDWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044029 | |
Record name | Enzastaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma. | |
Record name | Enzastaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170364-57-5 | |
Record name | Enzastaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170364-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enzastaurin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enzastaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enzastaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170364-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENZASTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.